Ethyl 3-bromo-4-methylbenzoate
Overview
Description
Ethyl 3-bromo-4-methylbenzoate is a chemical compound with the CAS Number: 147962-81-0 . It has a molecular weight of 243.1 and its IUPAC name is ethyl 3-bromo-4-methylbenzoate . It is stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular formula of Ethyl 3-bromo-4-methylbenzoate is C10H11BrO2 . The InChI code is 1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 . The compound has a molar refractivity of 55.2±0.3 cm^3 .Physical And Chemical Properties Analysis
Ethyl 3-bromo-4-methylbenzoate has a molecular weight of 243.10 g/mol . It has a density of 1.4±0.1 g/cm^3, a boiling point of 302.6±22.0 °C at 760 mmHg, and a flash point of 136.8±22.3 °C . The compound has a molar volume of 176.3±3.0 cm^3 .Scientific Research Applications
Pharmacologically Active Derivatives : Ethyl 3-bromo-4-methylbenzoate has been used to synthesize pharmacologically active derivatives. For instance, Chapman et al. (1971) studied the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into its 3-methylbenzo[b]thiophen derivatives, including 4-bromo-, 5-bromo-, and 4,5-dibromo-derivatives, which were subjected to further pharmacological evaluation (Chapman, Clarke, Gore, & Sharma, 1971).
Synthesis of Triazoloquinoline Derivatives : The compound is also instrumental in synthesizing complex organic structures. For example, Pokhodylo and Obushak (2019) reported using ethyl 3-bromo-4-methylbenzoate in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, a [1,2,3]Triazolo[1,5-a]quinoline derivative (Pokhodylo & Obushak, 2019).
Key Intermediate in Drug Synthesis : This chemical has been identified as a key intermediate in synthesizing specific pharmaceuticals. Salman et al. (2002) described its role in synthesizing an important intermediate for repaglinide, an oral hypoglycemic agent (Salman, Babu, Ray, Biswas, & Kumar, 2002).
Catalyst-free P-C Coupling Reactions : It plays a role in catalyst-free phosphorus-carbon coupling reactions. Jablonkai and Keglevich (2015) showed how halobenzoic acids, including 4-bromobenzoic acid, underwent P–C coupling reactions with diarylphosphine oxides without any catalyst (Jablonkai & Keglevich, 2015).
Safety And Hazards
Ethyl 3-bromo-4-methylbenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .
properties
IUPAC Name |
ethyl 3-bromo-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZQYNXOOLMOGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565862 | |
Record name | Ethyl 3-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-methylbenzoate | |
CAS RN |
147962-81-0 | |
Record name | Ethyl 3-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.